4-Acetyl-2-methylphenylboronic acid
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Overview
Description
4-Acetyl-2-methylphenylboronic acid is an organic compound with the molecular formula C9H11BO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group (–B(OH)2) attached to a phenyl ring substituted with acetyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetyl-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 4-acetyl-2-methylphenyl bromide) is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and is highly efficient.
Another method involves the direct borylation of aromatic compounds using boron reagents.
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The Suzuki-Miyaura coupling reaction is particularly favored due to its high yield and compatibility with various functional groups. Additionally, continuous flow processes and automated synthesis platforms are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-methylphenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The acetyl group can be reduced to an alcohol or alkane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxynitrite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
4-Acetyl-2-methylphenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-acetyl-2-methylphenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors for detecting sugars and other biomolecules . The boronic acid group can also participate in catalytic cycles, facilitating the formation of new carbon-carbon bonds in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of an acetyl group.
4-Formylphenylboronic acid: Contains a formyl group instead of an acetyl group.
4-Acetylphenylboronic acid: Lacks the methyl group present in 4-acetyl-2-methylphenylboronic acid.
Uniqueness
This compound is unique due to the presence of both acetyl and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups provides distinct properties that can be advantageous in specific synthetic and research applications .
Biological Activity
4-Acetyl-2-methylphenylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H13B_{O}_3. The presence of both acetyl and methyl groups influences its reactivity and stability, making it a versatile building block in organic synthesis, particularly in the formation of carbon–carbon bonds through Suzuki–Miyaura cross-coupling reactions .
Targeting Enzymes
this compound primarily acts through the inhibition of serine proteases by forming covalent bonds with the active site serine residue. This interaction leads to the modulation of enzyme activity, affecting various biochemical pathways.
Transmetalation Process
The compound participates in transmetalation during the Suzuki–Miyaura reaction, where it facilitates the formation of carbon–carbon bonds. This reaction is crucial for synthesizing complex organic molecules.
Biochemical Interactions
Binding Properties
The boronic acid moiety allows this compound to form reversible covalent bonds with diols and other nucleophiles. This property enables it to interact with carbohydrate-binding proteins, influencing signaling pathways related to carbohydrate recognition .
Cellular Effects
In cellular studies, this compound has been shown to modulate cell signaling pathways by inhibiting certain kinases. Such inhibition alters the phosphorylation states of key proteins involved in cell proliferation, differentiation, and apoptosis. Additionally, it can affect gene expression by interacting with transcription factors.
Antiviral Activity
A study evaluated various boronic acid derivatives for their antiviral activity against HIV-1 and HIV-2. While specific data for this compound was not highlighted, related compounds demonstrated significant antiviral effects, suggesting potential applications for this class of compounds in treating viral infections .
Cancer Research
Research has indicated that arylboronic acids, including this compound, may act as inhibitors of cancer-related pathways. For instance, compounds with similar structures have shown promise as g-secretase inhibitors and antagonists for various receptors implicated in cancer progression .
Pharmacokinetics
The compound exhibits susceptibility to hydrolysis at physiological pH, which can influence its pharmacokinetic profile. Understanding these properties is essential for optimizing its therapeutic use.
Metabolic Pathways
Metabolism of this compound involves cytochrome P450 enzymes leading to hydroxylated and demethylated metabolites. These metabolites can further interact with other enzymes, affecting overall cellular metabolism.
Summary Table of Biological Activities
Activity | Description |
---|---|
Enzyme Inhibition | Inhibits serine proteases; modulates kinase activity |
Antiviral Potential | Related compounds exhibit antiviral activity against HIV |
Gene Expression Modulation | Interacts with transcription factors affecting gene transcription |
Metabolic Interaction | Metabolized by cytochrome P450; forms conjugated products for excretion |
Properties
IUPAC Name |
(4-acetyl-2-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMXHEAOPLVLKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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